molecular formula C20H11NO3 B14359280 Benzo(a)pyren-6-ol, 1-nitro- CAS No. 92758-46-8

Benzo(a)pyren-6-ol, 1-nitro-

Cat. No.: B14359280
CAS No.: 92758-46-8
M. Wt: 313.3 g/mol
InChI Key: AHKGWCYMMNELRP-UHFFFAOYSA-N
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Description

Benzo(a)pyren-6-ol, 1-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound is of interest due to its unique structural modifications, which include a hydroxyl group at the 6th position and a nitro group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyren-6-ol, 1-nitro- typically involves multi-step organic reactions. One common approach is the nitration of benzo(a)pyrene followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .

Industrial Production Methods

Industrial production of benzo(a)pyren-6-ol, 1-nitro- is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-6-ol, 1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of benzo(a)pyren-6-one, 1-nitro-.

    Reduction: Formation of benzo(a)pyren-6-ol, 1-amino-.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo(a)pyren-6-ol, 1-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo(a)pyren-6-ol, 1-nitro- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets guanine bases in DNA, forming covalent bonds that disrupt normal cellular processes. The aryl hydrocarbon receptor (AhR) pathway is often implicated in mediating these effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyren-6-ol, 1-nitro- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions

Properties

CAS No.

92758-46-8

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

1-nitrobenzo[a]pyren-6-ol

InChI

InChI=1S/C20H11NO3/c22-20-14-4-2-1-3-12(14)13-8-9-15-17(21(23)24)10-6-11-5-7-16(20)19(13)18(11)15/h1-10,22H

InChI Key

AHKGWCYMMNELRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Origin of Product

United States

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